Aesculioside C
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Overview
Description
Aesculioside C is a natural triterpenoid saponin compound primarily derived from the seeds of Aesculus species, such as Aesculus hippocastanum (horse chestnut) and Aesculus chinensis. It is known for its significant biological activities and potential therapeutic applications. The compound is characterized by its complex molecular structure, which includes multiple hydroxyl groups and glycosidic linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aesculioside C involves multiple steps, starting from the extraction of raw materials from Aesculus species. The process typically includes:
Extraction: The seeds of Aesculus species are subjected to solvent extraction using ethanol or methanol to obtain crude extracts containing triterpenoid saponins.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like supercritical fluid extraction and large-scale preparative HPLC are employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Aesculioside C undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketone or aldehyde groups back to hydroxyl groups.
Substitution: Glycosidic linkages in this compound can undergo substitution reactions, where one sugar moiety is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Acidic or basic conditions are often employed to facilitate glycosidic bond cleavage and substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield triterpenoid ketones, while reduction can regenerate the original hydroxyl groups .
Scientific Research Applications
Aesculioside C has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of triterpenoid saponins and their chemical properties.
Biology: this compound is investigated for its biological activities, such as anti-inflammatory, antioxidant, and cytotoxic effects.
Medicine: The compound shows potential therapeutic applications in treating conditions like chronic venous insufficiency, inflammation, and cancer.
Industry: this compound is used in the formulation of cosmetic and pharmaceutical products due to its bioactive properties
Mechanism of Action
The mechanism of action of Aesculioside C involves its interaction with various molecular targets and pathways:
Anti-inflammatory: this compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antioxidant: The compound scavenges reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.
Cytotoxic: this compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Aesculioside C is compared with other triterpenoid saponins, such as:
Aescin: Another triterpenoid saponin from Aesculus species, known for its anti-inflammatory and venotonic effects.
Barrigenol-like Triterpenoids: These compounds, found in Semen Aesculi, exhibit similar bioactivities, including anti-tumor and anti-inflammatory properties.
Uniqueness: this compound stands out due to its specific glycosidic linkages and unique molecular structure, which contribute to its distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C58H90O24 |
---|---|
Molecular Weight |
1171.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-9,10-bis[[(E)-2-methylbut-2-enoyl]oxy]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C58H90O24/c1-11-25(3)48(73)81-45-46(82-49(74)26(4)12-2)58(24-62)28(19-53(45,5)6)27-13-14-32-54(7)17-16-34(55(8,23-61)31(54)15-18-56(32,9)57(27,10)20-33(58)63)77-52-43(79-51-40(69)38(67)36(65)30(22-60)76-51)41(70)42(44(80-52)47(71)72)78-50-39(68)37(66)35(64)29(21-59)75-50/h11-13,28-46,50-52,59-70H,14-24H2,1-10H3,(H,71,72)/b25-11+,26-12+/t28-,29+,30+,31+,32+,33+,34-,35+,36+,37-,38-,39+,40+,41-,42-,43+,44-,45-,46-,50-,51-,52+,54-,55+,56+,57+,58-/m0/s1 |
InChI Key |
YUWQEHOPYCXSDK-VMGCBNRYSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H](C(C[C@@H]2[C@]1([C@@H](C[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)O)CO)(C)C)OC(=O)/C(=C/C)/C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C(=CC)C |
Origin of Product |
United States |
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